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molecular formula C7H10N2O2 B055213 Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate CAS No. 122222-10-0

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Cat. No. B055213
M. Wt: 154.17 g/mol
InChI Key: NEAPSSOEZDVWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04864030

Procedure details

In the manner described in Example 1 126 g (1 mol) of 2-methylimidazole-4(5)-carboxylic acid was treated with dimethyl sulfate and the product was converted into its methyl ester for characterization. This gave 103.3 g of methyl 1,2-dimethylimidazole-5-carboxylate, m.p. 38°-40° C., an overall yield of 67%.
[Compound]
Name
Example 1
Quantity
126 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylimidazole-4(5)-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
103.3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(OC)(OC)(=O)=O.[CH3:8][N:9]1[C:13]([C:14]([O:16]C)=[O:15])=[CH:12][N:11]=[C:10]1[CH3:18]>>[CH3:8][N:9]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][N:11]=[C:10]1[CH3:18]

Inputs

Step One
Name
Example 1
Quantity
126 g
Type
reactant
Smiles
Step Two
Name
2-methylimidazole-4(5)-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
103.3 g
Type
reactant
Smiles
CN1C(=NC=C1C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1C(=NC=C1C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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